molecular formula C60H95O29SNa·xH2O B191257 Frondoside A hydrate CAS No. 127367-76-4

Frondoside A hydrate

Katalognummer: B191257
CAS-Nummer: 127367-76-4
Molekulargewicht: 1335.4 g/mol
InChI-Schlüssel: JVAXTYZSDXFKMH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Frondoside A is primarily extracted from the sea cucumber Cucumaria frondosa. The extraction process involves several steps, including:

Industrial production methods focus on optimizing the extraction and purification processes to ensure high yield and purity of Frondoside A. Green extraction techniques are being explored to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Frondoside A undergoes various chemical reactions, including:

    Oxidation: Frondoside A can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to modify the glycosidic moieties.

    Substitution: Substitution reactions involve the replacement of functional groups in Frondoside A with other groups to create new derivatives.

The major products formed from these reactions are often derivatives of Frondoside A with altered biological activities, which are studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Biologische Aktivität

Frondoside A, a triterpenoid saponin derived from the sea cucumber Cucumaria frondosa, has garnered significant attention due to its diverse biological activities, particularly in the fields of immunomodulation and cancer therapy. This article delves into the compound's biological activity, supported by various studies and findings.

Frondoside A exhibits multiple mechanisms of action that contribute to its biological effects:

  • Immunomodulation : Frondoside A acts as an immunomodulator, enhancing the activity of peritoneal macrophages. Studies indicate that it stimulates phagocytosis and the production of reactive oxygen species (ROS) in a dose-dependent manner, with optimal effects observed at low concentrations (0.001 μg/mL) .
  • Anticancer Activity : The compound has shown potent anticancer properties across several cancer models. It inhibits tumor cell growth and metastasis by modulating signaling pathways associated with cancer progression, such as the cyclooxygenase-2 (COX-2) pathway and prostaglandin E receptors (EP2 and EP4) .
  • Apoptosis Induction : Frondoside A promotes apoptosis in cancer cells through intrinsic and extrinsic pathways, implicating caspase activation as a critical component of its anticancer mechanism .

Biological Activity Summary

The following table summarizes key biological activities of Frondoside A based on recent studies:

Activity Effect Concentration Range Reference
ImmunomodulationStimulates macrophage activity0.001 - 0.2 μg/mL
Anticancer (Breast Cancer)Inhibits metastasis to lungs10 - 50 μg/kg
Anticancer (Liver Cancer)Reduces cell viabilityIC50 = 1.5 μM
Anticancer (Bladder Cancer)Induces apoptosis, reduces migrationIC50 = 0.75 μM
Anti-inflammatoryInhibits pro-inflammatory cytokinesNot specified

Case Studies

  • Breast Cancer Metastasis :
    In a murine model, Frondoside A was administered to mice with implanted mammary tumors. The treatment significantly reduced spontaneous metastases to the lungs without affecting primary tumor size, demonstrating its potential as an antimetastatic agent .
  • Liver and Pancreatic Cancers :
    Recent studies indicate that Frondoside A affects various pathways involved in liver and pancreatic cancers by down-regulating genes associated with cell cycle progression and drug metabolism, thus inhibiting tumor growth and migration .
  • Bladder Cancer :
    Frondoside A was tested on UM-UC-3 bladder cancer cells, showing a significant reduction in cell viability and migration compared to standard treatments. The IC50 values were determined to be around 0.75 μM, indicating strong cytotoxic effects against bladder cancer cells .

Q & A

Basic Research Questions

Q. What experimental models are most effective for assessing Frondoside A's anti-metastatic activity in vitro?

Answer: Standard assays include:

  • Soft agar clonogenic assays to evaluate inhibition of colony formation (e.g., 1 µM Frondoside A reduced TPA-induced clonogenicity in breast cancer cells) .
  • Trans-well migration assays to quantify invasion (1 µM Frondoside A inhibited 62% of cell invasion in breast cancer models) .
  • Wound-healing assays to measure migration suppression . Cytotoxicity must be ruled out using viability assays (e.g., MTT) at non-toxic concentrations (0.1–2 µM) .

Q. How does Frondoside A modulate matrix metalloproteinases (MMPs) to inhibit metastasis?

Answer: Frondoside A suppresses MMP-9 enzymatic activity, secretion, and expression by:

  • Downregulating AP-1 and NF-κB nuclear translocation (via Western blotting of nuclear extracts) .
  • Enhancing TIMP-1 and TIMP-2 expression (endogenous MMP inhibitors), as shown in TPA-stimulated breast cancer cells .
  • Inhibiting PI3K/Akt, ERK1/2, and p38 MAPK signaling pathways , which are upstream regulators of MMP-9 .

Advanced Research Questions

Q. What methodologies resolve contradictions in Frondoside A's cytotoxicity across cancer cell types?

Answer: Discrepancies arise from:

  • Dose-dependent effects : Cytotoxicity is absent below 2 µM in breast cancer cells but observed at higher doses in lung cancer models (e.g., 500 nM in CAM assays) .
  • Cell-type specificity : Liver and lung cancers show higher sensitivity (85–95% cell death) compared to breast cancer .
  • Experimental validation : Cross-validate using multiple assays (e.g., Annexin V/PI staining for apoptosis vs. LDH release for necrosis) .

Q. How can Frondoside A’s synergy with chemotherapeutics be systematically evaluated?

Answer: Use combination index (CI) analysis via:

  • Isobologram plots to quantify synergistic effects (e.g., Frondoside A + paclitaxel reduced lung tumor volume by 68% in mice) .
  • In vivo xenograft models with endpoint analyses (e.g., CD31 staining for angiogenesis suppression) .
  • Immune modulation studies : Assess cytokine profiles (e.g., IL-2, IFN-γ) to differentiate Frondoside A’s immunostimulatory effects from chemo-induced immunosuppression .

Q. What molecular techniques identify Frondoside A’s hydrate-specific interactions in cancer pathways?

Answer: Hydrate stability and binding affinity can be studied via:

  • X-ray crystallography to resolve water molecule positions in the compound’s structure .
  • Isothermal titration calorimetry (ITC) to compare binding thermodynamics of hydrated vs. anhydrous forms .
  • Molecular dynamics simulations to model hydrate-water interactions in MMP-9’s catalytic domain .

Q. Methodological Considerations

Q. How to design dose-response studies for Frondoside A to balance efficacy and toxicity?

Answer:

  • Pilot studies : Test 0.1–5 µM ranges in vitro (IC50 typically 0.1–1 µM) .
  • In vivo dosing : Use 0.1–2 mg/kg in murine models (e.g., 40% tumor reduction in lung cancer at 10 days) .
  • Toxicity endpoints : Monitor liver/kidney function (AST/ALT, creatinine) and immune cell counts .

Q. What statistical approaches address variability in Frondoside A’s anti-angiogenic data?

Answer:

  • ANOVA with post-hoc tests for multi-group comparisons (e.g., CAM assay vascularization scores) .
  • Multivariate regression to correlate microvessel density (CD31+ cells) with MMP-9/TIMP-1 ratios .
  • Power analysis to ensure sample sizes account for inter-laboratory variability (e.g., n ≥ 6 per group) .

Q. Data Interpretation Challenges

Q. How to reconcile conflicting results on Frondoside A’s immune effects (stimulatory vs. inhibitory)?

Answer: Context-dependent outcomes require:

  • Cell-specific assays : Compare leukemia (Frondoside A directly cytotoxic) vs. solid tumors (immune activation via NK cell recruitment) .
  • Flow cytometry : Quantify CD8+/CD4+ T-cell infiltration in treated tumors .
  • Cytokine arrays : Profile IL-6, TNF-α, and TGF-β to distinguish pro-inflammatory vs. immunosuppressive microenvironments .

Eigenschaften

IUPAC Name

sodium;[6-[[4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H96O29S.Na/c1-25(2)12-11-17-59(9)49-32(81-27(4)62)20-58(8)29-13-14-35-56(5,6)36(16-18-57(35,7)28(29)15-19-60(49,58)55(72)88-59)83-53-47(39(67)34(24-79-53)89-90(73,74)75)87-54-48(86-50-40(68)37(65)30(63)22-77-50)41(69)44(26(3)80-54)84-51-42(70)45(31(64)23-78-51)85-52-43(71)46(76-10)38(66)33(21-61)82-52;/h13,25-26,28,30-54,61,63-71H,11-12,14-24H2,1-10H3,(H,73,74,75);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAXTYZSDXFKMH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)CCCC(C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H95NaO29S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127367-76-4
Record name Frondoside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127367764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.